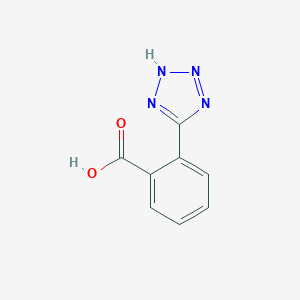

2-(1H-tetrazol-5-yl)benzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJBXMXOAQYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339279 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-58-5 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Tetrazol 5 Yl Benzoic Acid and Its Derivatives

Established Synthetic Pathways for the Core Compound

Cycloaddition Reactions Involving Nitriles and Azides

A primary and widely utilized method for synthesizing the 2-(1H-tetrazol-5-yl)benzoic acid core structure is the [3+2] cycloaddition reaction. This reaction typically involves the combination of a nitrile-containing precursor with an azide (B81097) source.

A common approach is the reaction of 2-cyanobenzonitrile with sodium azide, often in the presence of a Lewis acid catalyst such as aluminum chloride, in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. acs.org This method has been shown to produce 2-(1H-tetrazol-5-yl)aniline derivatives in excellent yields, ranging from 84% to 91%. acs.org The resulting aniline (B41778) can then be further modified to yield the desired benzoic acid derivative.

The general reaction scheme for this cycloaddition is as follows:

2-cyanobenzonitrile + NaN₃ --(AlCl₃, THF, 90°C)--> 2-(1H-tetrazol-5-yl)aniline

This cycloaddition is a versatile method for forming the tetrazole ring, a key structural motif in many biologically active compounds. acs.org

Hydrothermal Reaction Protocols

Hydrothermal synthesis represents another viable pathway for the preparation of this compound. This method involves carrying out the reaction in an aqueous solution under high temperature and pressure. While specific details regarding the direct synthesis of the title compound via this method are not extensively documented in the provided search results, the general applicability of hydrothermal reactions for modifying carboxylate groups suggests its potential in this context. biosynth.com This technique is often employed in coordination chemistry to generate metal-organic frameworks, where the tetrazole and benzoic acid moieties can act as ligands. biosynth.comevitachem.com

Regioselective Synthetic Approaches

The tetrazole ring has two potential sites for arylation (N1 and N2), leading to the formation of two distinct isomers. Therefore, developing regioselective synthetic methods is crucial for obtaining the desired product.

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound is of great interest for developing new therapeutic agents.

Multi-Step Synthetic Strategies for N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives

A multi-step synthesis is typically employed to prepare N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives. acs.org The synthesis generally begins with the appropriate substituted aminobenzonitrile. This starting material is then reacted with a variety of acid chlorides in pyridine (B92270) to form N-(2-cyanophenyl)amido derivatives. acs.org

The key step in this synthesis is the subsequent [3+2] cycloaddition of the nitrile group with sodium azide, catalyzed by aluminum chloride, to form the tetrazole ring. This cycloaddition reaction has been reported to proceed with good yields, ranging from 69% to 91%. acs.org

The general synthetic scheme is as follows:

Amidation: Substituted aminobenzonitrile + Acid Chloride --(Pyridine)--> N-(2-cyanophenyl)amido derivative

Cycloaddition: N-(2-cyanophenyl)amido derivative + NaN₃ --(AlCl₃, THF, 90°C)--> N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivative

Derivatization of Valsartan-like Structures incorporating the Tetrazole Moiety

Valsartan (B143634), a prominent antihypertensive drug, is a complex molecule characterized by a biphenyl (B1667301) tetrazole structure linked to a valine amide moiety. mdpi.comresearchgate.net Its chemical name is (S)-3-methyl-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoic acid. mdpi.com The derivatization of this structure is a key strategy for developing new therapeutic agents.

One common derivatization approach involves the esterification of the carboxylic acid group of valsartan. In a typical procedure, valsartan (coded as AV0) is dissolved in an alcohol, such as methanol, along with a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours to yield the corresponding ester derivative. mdpi.com This method has been used to synthesize a series of valsartan esters by employing a variety of different alcohols and phenols. mdpi.com The general scheme for this synthesis involves refluxing valsartan with the desired alcohol or phenol (B47542) in the presence of the acid catalyst, followed by filtration and recrystallization to purify the final product. mdpi.com

Table 1: Synthesis of Valsartan Ester Derivatives

| Derivative Code | Starting Material | Reagent (Alcohol/Phenol) | Key Reaction |

|---|

This table illustrates the general synthetic strategy for creating a series of valsartan derivatives as described in the literature. mdpi.com

Molecular docking studies on these derivatives reveal how modifications can influence biological interactions. For instance, certain ester derivatives of valsartan show strong interactions with enzymatic targets, where the tetrazole ring plays a crucial role by forming hydrogen bonds and coordinate bonds with metallic centers in the enzyme's active site. mdpi.com

Asymmetric Synthesis of Tetrazole-Functionalized Iminosugar Derivatives

Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. The incorporation of a tetrazole moiety into these structures can yield compounds with interesting biological activities. A direct asymmetric synthesis has been developed to create tetrazole-functionalized 1-deoxynojirimycin (B1663644) (DNJ) derivatives, which are a class of iminosugars. beilstein-journals.orgnih.gov

This methodology employs a tandem reaction sequence beginning with the partial reduction of a sugar-derived lactam using zirconocene (B1252598) chloride hydride, commonly known as Schwartz's reagent. beilstein-journals.orgresearchgate.net This step transforms the amide within the lactam into a reactive imine intermediate. This is immediately followed by a variant of the Ugi–azide multicomponent reaction. beilstein-journals.org In this reaction, the imine reacts with an isocyanide and an azide source to construct the tetrazole ring directly on the anomeric carbon of the iminosugar scaffold. beilstein-journals.orgresearchgate.net This process allows for the creation of complex molecules, such as sugar-derived α-tetrazolylamines, in a single, controlled process. beilstein-journals.org The yields for this multi-step tandem process are reported as moderate to good. beilstein-journals.org

The reaction conditions, particularly the choice of isocyanide and additives, have been optimized to improve yields and diastereoselectivity. researchgate.net

Table 2: Optimization of Asymmetric Iminosugar Synthesis

| Entry | Isocyanide | Additive | Solvent | Yield (%) | Diastereomeric Ratio (α:β) |

|---|---|---|---|---|---|

| 1 | TIB | - | THF | 35 | 3:1 |

| 2 | TIB | TMSN₃ | THF | 55 | 5:1 |

| 3 | TIB | TMSN₃ | Toluene | 48 | 4:1 |

This table presents selected data from optimization studies for the synthesis of 2-(1H-tetrazol-5-yl)-iminosugars, demonstrating the impact of different reagents and conditions on the reaction outcome. researchgate.net TIB: tert-Butyl isocyanide; CMIC: (Isocyanomethyl)cyclohexane; TMSN₃: Trimethylsilyl (B98337) azide.

Optimization and Scalability of Synthesis Protocols

The optimization of synthetic routes for tetrazole-containing compounds is crucial for both laboratory-scale research and large-scale industrial production. Key areas of focus include improving reaction yields, simplifying purification processes, and ensuring the economic and environmental viability of the synthesis. researchgate.netresearchgate.net

For the asymmetric synthesis of tetrazole-functionalized iminosugars, optimization has been achieved by systematically varying reaction parameters. researchgate.netresearchgate.net As shown in the table above (Table 2), screening different isocyanides and using additives like trimethylsilyl azide (TMSN₃) were found to significantly enhance both the yield and the stereoselectivity of the Ugi–azide reaction. researchgate.net

Similarly, in the synthesis of the valsartan core, the key step of forming the tetrazole ring from a cyano intermediate has been optimized by exploring various Lewis acid catalysts, including ZnCl₂, AlCl₃, and NH₄Cl, to improve efficiency and facilitate purification. researchgate.net

Coordination Chemistry and Metal Organic Materials Based on 2 1h Tetrazol 5 Yl Benzoic Acid

Ligand Characteristics and Coordination Capabilities

The utility of 2-(1H-tetrazol-5-yl)benzoic acid in coordination chemistry stems from the presence of two distinct functional groups, each with the ability to bind to metal cations.

Dual Functional Groups: Carboxylate and Tetrazole Ring

This compound possesses both a carboxylate group (-COOH) and a tetrazole ring (-CN4H). The carboxylate group is a well-established coordinating moiety in the construction of MOFs and CPs. brieflands.com The tetrazole ring, with its multiple nitrogen atoms, also serves as a versatile coordination site. nih.gov This dual-functionality allows the ligand to act as a bridge between metal centers, facilitating the formation of extended one-, two-, or three-dimensional structures. The presence of both a classic carboxylate linker and a nitrogen-rich tetrazole ring provides a unique combination of coordination possibilities.

Versatile Coordination Modes with Metal Cations

The combination of the carboxylate and tetrazole groups allows for a variety of coordination modes with metal cations. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The tetrazole ring can coordinate through one or more of its nitrogen atoms, acting as a monodentate, bidentate, or even tridentate ligand. This versatility in coordination allows for the formation of a wide array of structural motifs and network topologies. The specific coordination mode adopted is often influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or templating molecules. rsc.org

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The unique characteristics of this compound have been exploited in the synthesis of a variety of MOFs and CPs with interesting structural features.

Hydrothermal Synthesis of Diverse Metal Complexes

Hydrothermal synthesis is a common and effective method for the preparation of MOFs and CPs from this compound and its derivatives. rsc.orgresearchgate.net This technique involves heating a mixture of the ligand, a metal salt, and a solvent in a sealed container at elevated temperatures and pressures. These conditions can promote the dissolution of reactants and facilitate the crystallization of the desired coordination complex. The specific parameters of the hydrothermal reaction, such as temperature, time, and the choice of solvent, can significantly influence the final structure and properties of the resulting material. rsc.org For instance, different metal complexes with varying dimensionalities and topologies have been successfully synthesized by fine-tuning these reaction conditions.

Self-Assembly Processes Leading to Extended Architectures

The formation of MOFs and CPs from this compound is a prime example of a self-assembly process. nih.gov In solution, the ligand and metal ions spontaneously organize into well-defined, extended structures driven by the formation of coordination bonds. This process is highly dependent on the geometric preferences of both the metal ion and the organic ligand. The rigid nature of the benzoic acid backbone and the multiple coordination sites of the tetrazole ring guide the assembly process, leading to predictable and often highly crystalline architectures. In some cases, in situ ligand formation or transformation can occur during the self-assembly process, leading to the construction of novel frameworks. rsc.orgresearchgate.net

Formation of Cadmium(II) and Zinc(II) Coordination Polymers

The d¹⁰ metal ions, cadmium(II) and zinc(II), have been extensively used in the construction of coordination polymers with tetrazole-carboxylate ligands due to their flexible coordination geometries. acs.orgcolab.ws The reactions of this compound and its isomers with cadmium and zinc salts have yielded a rich variety of coordination polymers with diverse structures, ranging from one-dimensional chains to complex three-dimensional frameworks. rsc.orgrsc.org The structural differences observed in these complexes are often attributed to the subtle differences in the ionic radii and coordination preferences of Cd(II) and Zn(II), as well as the specific reaction conditions employed. rsc.orgrsc.org

Table 1: Examples of Cadmium(II) and Zinc(II) Coordination Polymers with Tetrazole-Containing Ligands

| Compound Name | Metal Ion | Ligand | Dimensionality | Reference |

|---|---|---|---|---|

| {[Zn2(HL)2]·0.5DMF·H2O}n | Zinc(II) | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | 3D | rsc.org |

| {[Cd2(HL)2]·1.5H2O}n | Cadmium(II) | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | 3D | rsc.org |

| [Zn(TZI)]·(CH3)2NH2+·H2O | Zinc(II) | 5-(1H-tetrazol-5-yl)isophthalic acid | 3D | rsc.org |

| [Cd2(OH)(TZI)(H2O)2]·DMF·0.5H2O | Cadmium(II) | 5-(1H-tetrazol-5-yl)isophthalic acid | 3D | rsc.org |

| ([CdI(PTZ)(H₂O)]·H₂O)ₙ | Cadmium(II) | 5-(pyrazinyl) tetrazolate | 1D | osti.govosti.gov |

Lanthanide Coordination Frameworks via In Situ Ligand Synthesis

The in situ synthesis of ligands is a powerful strategy in coordination chemistry for the generation of novel metal-organic frameworks (MOFs). In this approach, the ligand is formed under the same conditions as the coordination framework assembly. The hydrothermal reaction of 4-cyanobenzoic acid with sodium azide (B81097) in the presence of lanthanide(III) nitrates exemplifies this technique, leading to the formation of the tetrazole ligand, 4-(1H-tetrazol-5-yl)benzoic acid (H₂L), and its immediate incorporation into lanthanide-based coordination polymers. ingentaconnect.com

This method has been successfully employed to synthesize isostructural lanthanide complexes, specifically [LnL(HL)(H₂O)₅], where Ln represents Europium (Eu) or Terbium (Tb). ingentaconnect.com The resulting crystalline materials exhibit three-dimensional supramolecular frameworks and are characterized by high thermal stability and strong luminescence, highlighting their potential as photoactive materials. ingentaconnect.com The use of a carboxylate-tetrazole ligand like H₂L is strategic because it offers multiple coordination modes through both its carboxylate and tetrazole functionalities, which is conducive to building multidimensional frameworks. ingentaconnect.com Furthermore, the nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors, facilitating single crystal growth. ingentaconnect.com

The in situ formation of the tetrazole ligand catalyzed by lanthanide ions under hydrothermal conditions represents a significant advancement, as it was a previously unreported method for creating lanthanide coordination complexes. ingentaconnect.com This synthetic strategy is believed to have broad applicability for preparing other lanthanide tetrazole-based coordination networks with intriguing structural and functional properties. ingentaconnect.com

Design of MOFs with Specific Framework Topologies

The design and synthesis of Metal-Organic Frameworks (MOFs) with predetermined topologies is a central goal in materials chemistry, enabling the creation of materials with tailored properties for applications in areas like gas storage, separation, and catalysis. The ligand this compound and its isomers are versatile building blocks for constructing MOFs with diverse network topologies. The final structure is influenced by factors such as the coordination preferences of the metal center and the flexibility of the ligand.

For instance, a semirigid acylamide ligand containing a tetrazole ring, N-(1H-tetrazol-5-yl)benzamide, has been used to create a variety of coordination polymers with different metal ions, resulting in structures ranging from one-dimensional (1D) to three-dimensional (3D). rsc.org With this ligand, a Cd(II) complex formed a 3D non-interpenetrated diamondoid framework, an Ag(I) complex resulted in a 2D coordination polymer with a 3-connected 4·8²-fes topology, and Mn(II) and Cu(II) complexes produced isomorphous 2D 4⁴-sql networks. A Pb(II) complex, in contrast, formed simple 1D zigzag chains. rsc.org This demonstrates how the choice of the metal ion can direct the dimensionality and topology of the resulting framework. rsc.org

The concept of default nets in MOF synthesis suggests that for a given molecular building block shape, only a few high-symmetry network topologies are likely to form in the absence of structure-directing agents. berkeley.edu For example, the assembly of trigonal prismatic secondary building units (SBUs) often leads to the acs topology. berkeley.edu By altering the geometry of the linker, it is possible to achieve asymmetrical adjustments in the framework's metrics while retaining the underlying topology. berkeley.edu

Furthermore, the synthesis of MOFs with absolute structures, which are crucial for applications in asymmetric catalysis and enantioselective separation, can be achieved even with achiral organic linkers. berkeley.edu The topology of the framework and the chirality of the SBUs, which can be influenced by fine-tuning synthetic conditions, are determining factors in the formation of non-centrosymmetric and chiral MOFs. berkeley.edu

Structural Elucidation of Coordination Assemblies

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

For example, the crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid reveals a difunctional molecule with distinct bond lengths within the carboxylate and tetrazole groups. psu.edu In the carboxylate group, the C=O double bond is significantly shorter than the C-O single bond. psu.edu The tetrazole ring also shows characteristic variations in N-N and C-N bond distances. psu.edu In the solid state, the benzene (B151609) and tetrazole rings are not coplanar, with a notable dihedral angle between them. researchgate.net

The following table summarizes key crystallographic data for 3-(1H-tetrazol-5-yl)benzoic acid obtained from single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Chemical Formula | C₈H₆N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.914 (2) |

| b (Å) | 5.219 (2) |

| c (Å) | 34.720 (13) |

| β (°) | 91.00 (3) |

| Volume (ų) | 890.4 (6) |

| Z | 4 |

| R-factor | 0.040 |

| wR-factor | 0.106 |

| Data for 3-(1H-tetrazol-5-yl)benzoic acid monohydrate. nih.gov |

Characterization of Two-Dimensional and Three-Dimensional Frameworks

The assembly of this compound and its derivatives with various metal ions leads to the formation of coordination frameworks with diverse dimensionalities, ranging from 1D chains to complex 3D networks. The characterization of these frameworks is essential for understanding their structure-property relationships.

Two-Dimensional (2D) Frameworks: Several coordination polymers based on tetrazole-functionalized benzoic acids exhibit 2D layered structures. For example, molecules of 3-(1H-tetrazol-5-yl)benzoic acid are linked into 2D sheets through intermolecular hydrogen bonds. psu.edudoaj.org Similarly, 2-(1H-tetrazol-1-yl)benzoic acid forms 2D networks parallel to the xz plane, also connected by hydrogen bonds. researchgate.net In some cases, these 2D layers can be further organized into a 3D supramolecular structure through other interactions like π-π stacking. nih.gov The topology of these 2D nets can vary, with examples including the 3-connected 4·8²-fes topology and the 4⁴-sql network. rsc.org

Three-Dimensional (3D) Frameworks: The formation of 3D frameworks often arises from the cross-linking of lower-dimensional structures or through the use of ligands and metal centers that promote connectivity in all three dimensions. Isostructural lanthanide complexes with 4-(1H-tetrazol-5-yl)benzoic acid display 3D supramolecular frameworks. ingentaconnect.com A Cd(II) coordination polymer with N-(1H-tetrazol-5-yl)benzamide forms a 3D non-interpenetrated diamondoid framework. rsc.org The hydrogen-bonding and π-π stacking interactions between the molecules of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate also lead to a 3D network. nih.gov The design of 3D MOFs is a significant area of research, with the goal of creating materials with specific pore sizes and functionalities for applications in gas storage and catalysis. researchgate.net

The following table provides examples of framework dimensionalities for coordination polymers derived from tetrazole-functionalized benzoic acids.

| Ligand | Metal Ion | Framework Dimensionality | Resulting Topology |

| N-(1H-tetrazol-5-yl)benzamide | Cd(II) | 3D | Diamondoid |

| N-(1H-tetrazol-5-yl)benzamide | Ag(I) | 2D | 3-connected 4·8²-fes |

| N-(1H-tetrazol-5-yl)benzamide | Mn(II), Cu(II) | 2D | 4⁴-sql |

| N-(1H-tetrazol-5-yl)benzamide | Pb(II) | 1D | Zigzag chains |

| 4-(1H-tetrazol-5-yl)benzoic acid | Eu(III), Tb(III) | 3D | Supramolecular framework |

| Data compiled from various studies. ingentaconnect.comrsc.org |

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline States

Intermolecular hydrogen bonds play a critical role in the crystal engineering of organic molecules and coordination compounds, directing the assembly of molecules into well-defined supramolecular architectures. In the crystalline state of this compound and its isomers, hydrogen bonding is a dominant intermolecular interaction.

The crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid reveals that molecules are linked into two-dimensional sheets by intermolecular N—H···O and O—H···N hydrogen bonds. psu.edudoaj.org The N···O and O···N distances are approximately 2.712 Å and 2.666 Å, respectively, indicative of strong hydrogen bonding interactions. psu.edu Similarly, in the crystal structure of 2-(1H-tetrazol-1-yl)benzoic acid, molecules are connected by O—H···N and C—H···O hydrogen bonds, which also result in the formation of two-dimensional networks. researchgate.net

For 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, the presence of a lattice water molecule introduces additional hydrogen bonding possibilities. nih.gov Centrosymmetric dimers are formed through O—H···O hydrogen bonds between adjacent acid molecules. These dimers are then bridged by the water molecules via O—H···N hydrogen bonds, creating a two-dimensional layer. nih.gov

The table below details the hydrogen bond geometries found in the crystalline state of 3-(1H-tetrazol-5-yl)benzoic acid.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N—H···O | Data not available | Data not available | 2.712 (2) | Data not available |

| O—H···N | Data not available | Data not available | 2.666 (2) | Data not available |

| Data for 3-(1H-tetrazol-5-yl)benzoic acid. psu.edu |

Advanced Investigations in Metal-Organic Materials

The field of metal-organic materials is continuously evolving, with advanced investigations focusing on enhancing the functionality and performance of these materials. Research efforts are directed towards creating MOFs with dynamic properties, such as reversible structural transformations in response to external stimuli like guest molecules or temperature changes. rsc.org Single-crystal to single-crystal transformations are particularly insightful as they allow for the direct observation of structural changes at the molecular level. rsc.org

Furthermore, there is a growing interest in the synthesis of MOFs with accessible metal sites within their pores. berkeley.edu These open metal sites can act as active centers for catalysis or as strong binding sites for specific guest molecules. The thermal activation of MOFs by removing coordinated solvent molecules is a common strategy to generate such accessible metal sites. berkeley.edu

The development of new synthetic methodologies, such as the in situ generation of ligands, continues to expand the library of available building blocks for MOF construction. ingentaconnect.comnih.gov This, in turn, facilitates the discovery of novel framework topologies and materials with unprecedented properties. The combination of experimental studies with computational modeling is also becoming increasingly important for understanding the behavior of these complex materials and for guiding the design of next-generation MOFs with targeted functionalities. mdpi.com

Crystal Engineering Principles Applied to Tetrazole-Benzoate Systems

The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. In tetrazole-benzoate systems, the final supramolecular architecture is directed by a combination of strong metal-ligand coordination bonds and weaker, yet highly directional, non-covalent interactions such as hydrogen bonds and π-π stacking.

The this compound ligand possesses both a hydrogen bond donor (the tetrazole N-H) and multiple acceptor sites (the tetrazole nitrogen atoms and the carboxylate oxygen atoms). This functionality facilitates the formation of robust hydrogen-bonding networks. For instance, in the related isomer 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, molecules form centrosymmetric dimers through O-H···O hydrogen bonds between carboxylic acid groups. These dimers are then bridged by water molecules via O-H···N hydrogen bonds to the tetrazole rings, creating a two-dimensional layered structure. rsc.org These layers are further organized into a three-dimensional framework through π-π stacking interactions between the aromatic benzene and tetrazole rings. rsc.org

Table 1: Representative Crystallographic Data for a Tetrazole-Benzoate System This table presents data for the related isomer, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, as a representative example of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₈H₆N₄O₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.914 (2) |

| b (Å) | 5.219 (2) |

| c (Å) | 34.720 (13) |

| β (°) | 91.00 (3) |

| Volume (ų) | 890.4 (6) |

| Key Interactions | Hydrogen bonding (O-H···O, O-H···N), π-π stacking |

| Data sourced from a study on 4-(1H-tetrazol-5-yl)benzoic acid monohydrate. rsc.org |

Doping Strategies in Coordination Polymers (e.g., Co(II)-doped Zn(II) complexes)

Doping is a powerful strategy to modify the physical and chemical properties of coordination polymers without altering their fundamental crystal structure. By introducing a small amount of a secondary metal ion (dopant) into a host framework, properties such as color, luminescence, and magnetic behavior can be finely tuned.

A notable example involves the doping of Co(II) ions into a Zn(II)-tetrazole-benzoate coordination polymer framework constructed with this compound. rsc.org In this work, Co(II)-doped Zn(II) complexes were synthesized via in situ [2+3] cycloaddition reactions under hydrothermal conditions. The successful incorporation of Co(II) ions into the Zn(II) host lattice was confirmed by several analytical methods. rsc.org

Macroscopically, the successful doping was evident from the change in color of the crystals. While the pure Zn(II) complex is colorless, the doped materials exhibit a distinct coloration characteristic of Co(II) ions. rsc.org This observation was substantiated by inductively coupled plasma (ICP) analysis, which quantified the amount of Co(II) present in the doped structure. Furthermore, UV-visible spectroscopy provided definitive proof of doping, with the spectra of the doped complexes showing absorption bands corresponding to the d-d electronic transitions of the Co(II) ions, which are absent in the pure Zn(II) analogue. rsc.org

Table 2: Characteristics of Co(II)-Doped Zn(II) Tetrazole-Benzoate Polymer

| Property | Observation / Method | Finding |

| Synthesis | Hydrothermal in situ cycloaddition | Formation of [CoₓZn₁₋ₓ(L)ᵧ]ₙ polymer with H₂L = this compound. rsc.org |

| Visual Evidence | Macroscopic Color | Change from colorless (pure Zn) to colored, indicating Co(II) presence. rsc.org |

| Compositional Analysis | Inductively Coupled Plasma (ICP) | Confirmed and quantified the presence of Co(II) ions in the Zn(II) framework. rsc.org |

| Spectroscopic Evidence | UV-visible Spectroscopy | Showed characteristic absorption bands for Co(II), confirming its incorporation. rsc.org |

| Structural Outcome | Single-Crystal X-ray Diffraction | The complex with this compound forms a 2D layer structure. rsc.org |

Post-Synthetic Metal Exchange in MOFs

The general strategies for PSME can be categorized into a few main types:

Addition to coordinating groups: New metal species are added to currently unoccupied coordination sites on the ligand or metal node. rsc.org

Counter-ion exchange: In charged frameworks, the original counter-ions are exchanged with new metal complexes. rsc.org

Host-guest encapsulation: Metal-containing entities are introduced into the pores of the MOF. rsc.org

Metal node exchange: The structural metal ions in the MOF's nodes are partially or fully replaced by a different metal ion, which is the most direct form of PSME.

PSME is particularly valuable for enhancing the functional properties of MOFs, including their catalytic activity, gas storage capacity, and sensing capabilities. rsc.orgnih.gov It provides a pathway to introduce catalytically active metal centers into robust, high-surface-area frameworks, potentially creating size-selective catalysts. rsc.org

While the principles of PSME are broadly applicable to a wide range of MOFs, specific examples involving frameworks constructed from this compound are not prominent in the surveyed scientific literature. However, the presence of both carboxylate and tetrazolate groups in the ligand suggests that MOFs derived from it would be potential candidates for such modifications, offering versatile coordination sites for subsequent metal exchange reactions.

Medicinal Chemistry and Biological Activity of 2 1h Tetrazol 5 Yl Benzoic Acid Derivatives

Bioisosteric Replacement of Carboxylic Acids with the Tetrazole Moiety in Pharmacological Agents

The replacement of a carboxylic acid group with a 5-substituted-1H-tetrazole ring is a widely used strategy in medicinal chemistry. nih.gov This bioisosteric substitution is favorable because tetrazoles are metabolically stable and can mimic the acidic properties of carboxylic acids, with comparable pKa values. tandfonline.comcambridgemedchemconsulting.com The tetrazole group, like a carboxylic acid, can engage in similar intermolecular interactions, such as forming two-point interactions with amidines, which is crucial for receptor binding. nih.gov However, the stability of the tetrazolate–amidine complex is noted to be lower than the corresponding carboxylate–amidine salt. nih.gov

One of the key advantages of this substitution is the potential for enhanced drug-like properties. nih.gov Tetrazolate anions are more lipophilic than the corresponding carboxylates, which can influence a molecule's ability to cross biological membranes. nih.gov This increased lipophilicity, along with metabolic stability, can contribute to improved oral bioavailability. tandfonline.comdrughunter.com The use of tetrazoles as carboxylic acid bioisosteres has been instrumental in the development of several marketed drugs, including the angiotensin II receptor antagonist, losartan. tandfonline.comnih.govdrughunter.com In the case of losartan, the tetrazole derivative demonstrated significantly higher potency and a lower efficacious dose compared to its carboxylic acid counterpart. drughunter.com

While the carboxylic acid functional group is often a key component of a pharmacophore, it can also be associated with metabolic instability and limited passive diffusion. nih.gov The tetrazole moiety offers a solution to these drawbacks while preserving the essential acidic character required for biological activity. tandfonline.comnih.gov

Role in Drug Discovery and Development

The 2-(1H-tetrazol-5-yl)benzoic acid scaffold is a valuable starting point in drug discovery, lending itself to lead compound optimization and the synthesis of diverse analogues.

Lead Compound Optimization and Analogue Synthesis

The process of lead optimization often involves modifying a lead compound to enhance its desirable properties. nih.gov The this compound structure provides a versatile platform for such modifications. For instance, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized through a two-step process. nih.govlookchem.com This involved reacting amines with various acid chlorides to produce N-(2-cyanophenyl)amido derivatives, which were then converted to the final tetrazole compounds via a [3+2] cycloaddition. nih.govlookchem.com This synthetic accessibility allows for the creation of a library of analogues with varied substituents, facilitating the exploration of structure-activity relationships. The goal of such optimization is often to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Studies for Potency Enhancement

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for guiding the design of more potent compounds. nih.gov For derivatives of this compound, SAR studies have revealed key insights. In the investigation of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, it was found that the introduction of a 1H-tetrazol-5-yl group significantly increased potency. nih.govnih.govcolab.ws Further modifications to the benzamide (B126) portion of the molecule led to the discovery of compounds with even higher potency. nih.govnih.govcolab.ws For example, the introduction of a bromo substituent on the phenyl ring and specific substitutions on the benzamide ring were found to be critical for enhancing agonistic activity. nih.gov These studies underscore the importance of systematic structural modifications to identify the most effective compounds.

Investigation of Specific Biological Targets and Activities

Derivatives of this compound have been investigated for their activity against various biological targets, demonstrating their potential in different therapeutic areas.

G Protein-Coupled Receptor 35 (GPR35) Agonistic Activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives

G protein-coupled receptor 35 (GPR35) has been identified as a potential therapeutic target for conditions such as pain and inflammatory diseases. nih.govnih.govcolab.ws A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed and synthesized to explore their agonistic activity against GPR35. nih.govnih.govcolab.ws Through these studies, several potent GPR35 agonists were identified. nih.govnih.govcolab.ws All the synthesized N-[2-(1H-tetrazol-5-yl)phenyl]amido compounds demonstrated dose-dependent activity in a dynamic mass redistribution (DMR) assay, a hallmark of GPR35 agonism. nih.govlookchem.com Notably, compounds 56 and 63 exhibited the highest potency, with EC₅₀ values of 0.059 μM and 0.041 μM, respectively. nih.govnih.govcolab.ws These findings highlight the potential of this chemical series for the development of novel GPR35-targeted therapies. nih.govnih.govcolab.ws

Angiotensin-II Receptor Antagonism through Analogues

The angiotensin II type 1 (AT1) receptor is a well-established target for the treatment of hypertension. nih.gov The this compound scaffold is a key feature in many nonpeptidic angiotensin II receptor antagonists. nih.govnih.gov The tetrazole group in these compounds acts as a bioisostere for the carboxylic acid found in earlier peptide-based antagonists. nih.gov In a series of N-(biphenylylmethyl)imidazole AT1 receptor antagonists, the tetrazole derivative, losartan, was found to be orally effective, unlike its carboxylic acid counterpart. nih.gov Further research has explored variations of this scaffold, including replacing the terminal phenyl ring with cycloalkenyls to investigate the impact on binding affinity to AT1 receptors. nih.gov These studies have shown that factors such as the size of the cycloalkenyl ring and the nature of substituents on the imidazole (B134444) ring significantly influence potency. nih.gov

Antimalarial Efficacy, particularly against Plasmodium falciparum Gametocytes

Derivatives of this compound are part of a broader class of tetrazole-based compounds that have shown promise as novel antimalarial agents. Research into a novel tetrazole-based series demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds exhibit a rapid rate of parasite killing in vitro. nih.gov

The mechanism of action for this tetrazole series appears to be linked to the inhibition of hemozoin biocrystallization. nih.gov During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. By inhibiting this process, the active tetrazole compounds lead to a toxic buildup of free heme within the parasite's digestive vacuole, a mechanism reminiscent of the action of chloroquine. nih.gov Furthermore, studies on drug resistance revealed that a modest level of resistance to these compounds was associated with the amplification of the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1). nih.gov This suggests that the tetrazole scaffold targets the historically druggable heme polymerization pathway, making it a valuable candidate for further optimization in the development of new malaria treatments. nih.gov

Antimicrobial and Anticancer Potentials of Tetrazole Derivatives

The tetrazole ring is a key feature in various compounds explored for their antimicrobial and anticancer activities.

Antimicrobial Activity: The antimicrobial potential of tetrazole derivatives has been demonstrated against various pathogens. A series of synthesized (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives, which are structurally related to the core compound, were found to have excellent activity against several fungal strains, showing greater resistance than the standard drug Fluconazole in some cases. nih.gov Similarly, ester derivatives of valsartan (B143634), a complex molecule containing a 2-(2H-tetrazol-5-yl) moiety, were evaluated for their antibacterial properties. nih.gov Computational studies have also been employed to predict the antimicrobial potential of these derivatives. For instance, a molecular docking analysis of novel 5-phenyl-5,6-dihydrotetrazolo-[1,5-c]quinazolines was conducted against the ribosomal 50S protein L2P (2QEX), a known antimicrobial target. journal-grail.science

Anticancer Activity: The benzoic acid moiety is recognized as a scaffold in compounds with significant anticancer potential. nih.gov Consequently, derivatives combining this feature with a tetrazole ring have been investigated as potential anticancer agents. While direct studies on this compound are limited, related structures have shown activity. For example, 4-(benzylamino)benzoic acid derivatives have been evaluated against non-small cell lung cancer (A549) and small cell lung cancer (H69) cell lines, with some compounds showing considerable efficacy. preprints.org The potential for tetrazole and benzoic acid derivatives to be explored for anticancer activities is a recurring theme in medicinal chemistry. nih.govevitachem.com

Enzyme Inhibition Properties (e.g., Urease)

Certain derivatives of this compound have been identified as effective enzyme inhibitors. Specifically, ester derivatives of the angiotensin-II receptor antagonist valsartan, which contains the 2-(2H-tetrazol-5-yl)-biphenyl structure, were assessed for their urease inhibitory potential. The study found that most of the synthesized analogs demonstrated significant urease inhibition. nih.gov This inhibitory action is noteworthy as urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and contributes to other medical conditions. While not tetrazoles, related 1,2,4-triazole (B32235) derivatives have also shown potent inhibition against urease, suggesting that the azole ring system is a valuable pharmacophore for targeting this enzyme. nih.gov

Antioxidant Capacity and Free Radical Scavenging

The ability of a compound to neutralize free radicals is a critical aspect of preventing oxidative stress-related diseases. antiox.org Derivatives of this compound have been evaluated for this property.

Ester derivatives of valsartan, which features the tetrazole moiety, showed significant free radical scavenging potential in a DPPH (1,1-diphenyl-1-picrylhydrazyl) assay, with most compounds showing higher potential than the parent drug. nih.gov In a more focused study on structurally similar compounds, 4-(1H-triazol-1-yl)benzoic acid hybrids were screened using multiple in vitro assays (DPPH, ABTS, FRAP, and reducing power). mdpi.com The parent thioether derivative in this series exhibited the highest radical scavenging effect in the DPPH assay, with an activity of 89.95 ± 0.343%, comparable to the standard antioxidant BHA (95.02 ± 0.74%). mdpi.com The study also found that certain substitutions on the benzoic acid ring could either enhance or decrease the antioxidant activity. mdpi.com Research on simpler benzoic acid derivatives has also confirmed their ability to act as hydroxyl radical scavengers. nih.gov

Table 1: Antioxidant Activity of Selected 4-(1H-triazol-1-yl)benzoic Acid Hybrids This table is based on data for structurally similar triazole compounds.

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL | ABTS Scavenging Activity (%) at 100 µg/mL |

|---|---|---|

| Parent Thioether (1) | 89.95 ± 0.343 | 88.59 ± 0.13 |

| Parent (2) | - | 62.00 ± 0.24 |

| 2-hydroxy-5-methoxy deriv. (5) | 37.18 ± 0.110 | - |

| BHA (Standard) | 95.02 ± 0.74 | 96.18 ± 0.33 |

Data sourced from Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. mdpi.com

Mechanistic and Computational Studies in Bioactivity

To understand how these derivatives function at a molecular level, researchers employ computational modeling and mechanistic studies.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been applied to tetrazole-benzoic acid derivatives to elucidate their interactions with biological targets.

In one study, molecular docking was used to understand the binding details of active urease inhibitors derived from valsartan with the enzyme's active site. nih.gov Another significant docking study analyzed a series of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines, including a benzoic acid derivative, against the ribosomal 50S protein L2P (2QEX) of Staphylococcus aureus. journal-grail.science The results indicated that 4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]-quinazolin-5-yl)benzoic acid was a promising candidate for in vitro antimicrobial activity based on its favorable interactions within the protein's binding site. journal-grail.science These computational approaches are invaluable for rational drug design, allowing for the screening of compounds and the prioritization of candidates for synthesis and further testing. nih.govnih.gov The primary goal of such studies is to identify the lowest binding energy, which indicates a more stable protein-ligand complex. unja.ac.idresearchgate.net

Elucidation of Biological Mechanisms of Action

Beyond predicting binding, studies aim to uncover the precise biochemical pathways through which these compounds exert their effects. For the antimalarial tetrazole series, the mechanism was identified as the inhibition of heme detoxification, a critical pathway for parasite survival. nih.gov

For antioxidant activity, theoretical studies using Density Functional Theory (DFT) have been employed to explore the mechanisms of free radical scavenging. mdpi.com These studies evaluated three primary mechanisms for triazole benzoic acid hybrids:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical.

Stepwise Electron Transfer Proton Transfer (SET-PT): The antioxidant first transfers an electron, followed by a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron.

The research concluded that while HAT is the preferred pathway in the gas phase, the SPLET mechanism is favored in polar, physiological environments like water and methanol. mdpi.compreprints.org This level of mechanistic detail is crucial for optimizing the antioxidant potential of future derivatives.

Advanced Spectroscopic and Theoretical Investigations

Spectroscopic Analysis Techniques

Spectroscopic methods are powerful tools for probing the molecular structure and behavior of 2-(1H-tetrazol-5-yl)benzoic acid under various conditions.

Matrix isolation infrared (IR) spectroscopy is a high-resolution technique used to study the vibrational properties of individual molecules by trapping them in an inert, cryogenic matrix, such as solid nitrogen or argon. uc.pt This method is particularly effective for identifying and characterizing different conformers of a molecule that may coexist in the gas phase. uc.ptcore.ac.uk

A study combining Fourier-transform infrared (FTIR) matrix isolation with theoretical calculations at the B3LYP/6-311++G(2d,2p) level was conducted on this compound. researchgate.net Researchers sublimed the crystalline compound and isolated the resulting vapors in a cryogenic nitrogen matrix. researchgate.net The experimental IR spectrum of the deposited matrix revealed the presence of the most stable conformer of the molecule. researchgate.net This conformer is characterized by an intramolecular hydrogen bond between the tetrazole N-H group and the oxygen of the carboxylic acid group (N–H⋯O). researchgate.net

Furthermore, the technique enabled the study of photo-induced transformations. researchgate.net Upon irradiation with ultraviolet light at a specific wavelength (λ = 305 nm), a new conformer was generated. researchgate.net A subsequent irradiation at a different wavelength (λ = 280 nm) induced a reverse photorotamerization reaction, partially restoring the initial, most stable conformer. researchgate.net These experiments demonstrate the utility of matrix isolation IR spectroscopy in not only identifying stable conformers but also in manipulating and observing their interconversion dynamics. uc.ptresearchgate.net

Table 1: Conformational and Photochemical Behavior of this compound in Nitrogen Matrix

| State/Condition | Observed Species | Key Structural Feature |

| After Deposition | Most Stable Conformer | Intramolecular N–H⋯O hydrogen bond |

| Irradiation (λ = 305 nm) | New Conformer | Photo-induced rotamer |

| Irradiation (λ = 280 nm) | Reverse Photorotamerization | Partial regeneration of the initial conformer |

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the formation and properties of metal complexes in solution. The absorption of UV or visible light by a molecule promotes electrons from a ground state to a higher energy excited state. When a ligand like this compound coordinates to a metal ion, changes occur in its electronic structure and that of the metal ion, leading to shifts in the absorption maxima and changes in absorbance intensity.

This technique is instrumental in determining the stoichiometry and stability of complexes. For instance, UV-Vis titration can be performed where a solution of a metal salt is incrementally added to a solution of the ligand. researchgate.net By monitoring the changes in the absorption spectrum, the formation of the complex can be followed. researchgate.net Studies on other tetrazole-containing ligands have demonstrated this application; for example, the titration of a phenyltetrazole podand with copper(II) chloride in methanol caused a continuous increase in absorbance at a specific wavelength, indicating complex formation. researchgate.net

The electronic spectra of metal complexes provide valuable information about the coordination environment of the metal ion. The positions and intensities of absorption bands, particularly d-d transitions and charge-transfer bands, are characteristic of the geometry of the complex (e.g., octahedral, tetrahedral) and the nature of the metal-ligand bonding. researchgate.net

Quantum Chemical Calculations

Theoretical quantum chemical calculations are essential for interpreting experimental data and providing deeper insights into molecular properties that are difficult to probe experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. vjst.vnnih.gov It is particularly effective for predicting molecular geometries, vibrational frequencies, and relative energies of different isomers. vjst.vnvjst.vn

For this compound, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been employed to explore its potential isomers. researchgate.net These calculations were crucial in identifying fifteen stable isomers of the molecule on its singlet potential energy surface. researchgate.net The theoretical results corroborated experimental findings from matrix isolation studies, confirming that the experimentally observed conformer, featuring an intramolecular N–H⋯O hydrogen bond, is indeed the most stable one. researchgate.net DFT provides a robust framework for understanding the structural diversity and stability of complex heterocyclic molecules. researchgate.netresearchgate.net

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. By mapping the PES, chemists can identify all possible stable structures (isomers), which correspond to local minima on the surface, and the transition states that connect them.

Theoretical analysis of the PES for this compound has revealed a complex landscape with numerous stable structures. researchgate.net The study that located fifteen stable isomers effectively explored this surface. researchgate.net Such analyses are critical for understanding the relationships between different tautomers (which differ in the position of a proton, a common feature in tetrazoles) and conformers (which differ by rotation around single bonds). researchgate.net For related molecules like (tetrazol-5-yl)-acetic acid, two-dimensional potential energy surfaces have been calculated to map the conformational and tautomeric possibilities. researchgate.net This computational approach is invaluable for predicting the most likely forms of the molecule to be found experimentally and understanding the energy barriers to their interconversion. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter derived from quantum chemical calculations. vjst.vnnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. nih.gov The analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound can predict its reactivity, electronic transition properties, and potential as a ligand or in electronic materials. researchgate.netresearchgate.net

Table 2: Summary of Theoretical and Spectroscopic Investigations

| Investigation Method | Focus of Analysis | Key Findings and Insights |

| FTIR Matrix Isolation | Conformational Isomers | Identification of the most stable conformer with an intramolecular H-bond; observation of photo-induced conformational changes. researchgate.net |

| UV-Visible Spectroscopy | Metal Complexation | Characterizes the formation, stoichiometry, and electronic properties of metal complexes in solution. |

| Density Functional Theory (DFT) | Electronic Structure & Isomers | Predicted fifteen stable isomers; confirmed the structure of the most stable conformer observed experimentally. researchgate.net |

| Potential Energy Surface (PES) | Tautomers & Conformers | Maps the energy landscape to identify stable structures and the pathways for their interconversion. researchgate.net |

| Frontier Molecular Orbitals | Chemical Reactivity | The HOMO-LUMO energy gap serves as an indicator of molecular stability and reactivity. nih.govnih.gov |

Computational Simulations

Comprehensive searches of scientific literature did not yield specific studies on the use of Molecular Dynamics (MD) simulations for determining the material properties and intermolecular interactions of this compound. While MD simulations are a powerful tool for investigating these aspects in related molecules such as benzoic acid and various tetrazole derivatives, dedicated research focusing on this particular compound appears to be limited or not publicly available. This indicates a potential area for future computational research to elucidate its solid-state properties, solvation characteristics, and interactions that govern its material behavior.

Photochemical Reactivity

The photochemical behavior of this compound has been investigated using matrix isolation techniques combined with FTIR spectroscopy and theoretical calculations. These studies reveal that the molecule undergoes specific transformations upon exposure to ultraviolet (UV) radiation.

Theoretical calculations have identified fifteen stable isomers of this compound on the singlet potential energy surface. researchgate.net In experimental settings using nitrogen matrices, the most stable conformer, which features an intramolecular N–H⋯O hydrogen bond, is the predominant species observed after deposition. researchgate.net

Irradiation of this stable conformer with UV light at a specific wavelength induces a photorotamerization reaction, leading to the formation of a different conformer. researchgate.net This process is reversible; subsequent irradiation at a different wavelength can induce a reverse photorotamerization, partially regenerating the initial, most stable isomer. researchgate.net

| Irradiation Wavelength (λ) | Observed Photochemical Process | Outcome |

|---|---|---|

| 305 nm | Photorotamerization | Generation of a new conformer from the most stable precursor. researchgate.net |

| 280 nm | Reverse Photorotamerization | Partial regeneration of the initial, most stable conformer. researchgate.net |

In conjunction with photoisomerization, the photolysis of this compound also initiates the cleavage of the tetrazole ring. researchgate.net This photochemical reaction pathway involves the elimination of a molecule of dinitrogen (N₂). researchgate.net This type of reaction is a characteristic feature of the photochemistry of many tetrazole derivatives. nih.gov

The rate of this ring cleavage and dinitrogen elimination for this compound has been observed to be very slow under the experimental conditions of matrix isolation. researchgate.net The primary product resulting from this fragmentation pathway is a carbodiimide derivative. researchgate.net

| Photochemical Pathway | Key Transformation | Primary Product | Reaction Rate |

|---|---|---|---|

| Photolytic Ring Cleavage | Elimination of Dinitrogen (N₂) | Carbodiimide derivative researchgate.net | Very slow researchgate.net |

Future Directions and Emerging Research Avenues for 2 1h Tetrazol 5 Yl Benzoic Acid

Crafting Specificity: The Design and Synthesis of Novel Derivatives

The future of 2-(1H-tetrazol-5-yl)benzoic acid in therapeutic applications hinges on the rational design and synthesis of new derivatives with finely tuned biological specificity. The tetrazole moiety is a key player in this endeavor, often utilized as a bioisostere for the carboxylic acid group, enhancing metabolic stability and influencing physicochemical properties. nih.govnih.govmdpi.com

Researchers are actively exploring structure-activity relationships (SAR) to optimize the biological effects of these derivatives. For instance, a study on ester derivatives of a related biphenyl (B1667301) tetrazole compound, valsartan (B143634), revealed that the nature and position of substituents on the aryl group were critical in determining their urease inhibition activity. mdpi.comresearchgate.net This highlights a key strategy: by systematically modifying the substituents on the benzoic acid and tetrazole rings, it is possible to modulate the compound's interaction with specific biological targets.

Future research will likely focus on:

Target-Oriented Synthesis: Designing derivatives with specific three-dimensional conformations to fit the binding sites of target proteins. This approach has been successfully employed in the design of tetrazole-containing inhibitors for enzymes like phosphodiesterase 3 (PDE3) and protein kinase CK2. nih.gov

Bioisosteric Replacement: Further exploring the replacement of other functional groups with the tetrazole ring to improve pharmacokinetic profiles and reduce off-target effects.

Combinatorial Chemistry: Generating large libraries of derivatives to screen for a wide range of biological activities, from anticancer to antihypertensive properties. nih.gov

The table below summarizes the structure-activity insights from a study on valsartan derivatives, a structurally related compound class.

| Compound | Substituent on Phenolic Ring | Urease Inhibition (%) | Antihypertensive Activity |

| AV0 (Parent Drug) | - | 55.3 ± 1.21 | +++ |

| AV2 | 4-formyl-2-methoxyphenyl | 85.6 ± 0.45 | ++++ |

| AV3 | 2,4-dinitrophenyl | 78.9 ± 0.87 | ++++ |

| AV9 | 4-cyanophenyl | 82.1 ± 0.54 | ++++ |

This table is based on data for valsartan derivatives, which share the biphenyl tetrazole scaffold with derivatives of this compound. The data illustrates how substituent changes can modulate biological activity. mdpi.com

Beyond Biology: Advanced Applications in Smart Materials and Sensing Technologies

The unique coordination properties of this compound, stemming from the nitrogen-rich tetrazole ring and the carboxylate group, make it an excellent building block for metal-organic frameworks (MOFs). acs.org These crystalline porous materials are at the forefront of "smart" material design due to their tunable structures and responsive nature.

Future research in this area is poised to explore:

Stimuli-Responsive MOFs: The development of MOFs that can change their properties, such as luminescence or porosity, in response to external stimuli like pH, temperature, or the presence of specific analytes. nih.gov While direct examples with this compound are still emerging, research on related ligands shows promise for creating such intelligent materials.

Luminescent Sensors: The incorporation of lanthanide metals into MOFs constructed with tetrazole-carboxylate ligands can lead to materials with unique photoluminescent properties. These could be harnessed for the highly sensitive and selective detection of ions, small molecules, or biomarkers.

Controlled Release Systems: The porous nature of these MOFs can be utilized to encapsulate and release guest molecules, such as drugs or catalysts, in a controlled manner, triggered by specific environmental cues.

An example of a stimuli-responsive MOF for sensing is a ZIF-8-on-Tb-dpn heterostructure, which demonstrates a "turn-off" fluorescent response to certain antibiotics. nih.gov This showcases the potential of MOF-based sensors, a field where this compound could provide a valuable ligand platform.

A Synergistic Future: Integrating Chemical Biology and Material Science

The intersection of chemical biology and material science offers a fertile ground for innovative applications of this compound. This interdisciplinary approach aims to create hybrid systems that combine the biological activity of the molecule with the functional properties of advanced materials.

Emerging research avenues include:

Bio-functionalized MOFs: Designing MOFs from this compound that can interact with biological systems in a specific manner. This could involve creating sensors for biological molecules or platforms for targeted drug delivery.

"Theranostic" Systems: Developing materials that can both diagnose and treat diseases. For example, a luminescent MOF could be used for imaging, while also carrying a therapeutic payload that is released at the target site.

Biocatalysis: Immobilizing enzymes within MOFs constructed from this ligand to create stable and reusable biocatalytic systems for various chemical transformations.

The broad applicability of tetrazole derivatives in medicinal chemistry and their suitability for forming robust MOFs underscores the immense potential of this integrated approach. nih.govresearchgate.net

Designing the Future: Advancing Computational Models for Predictive Design

Computational modeling is becoming an indispensable tool in the design of new molecules, and the future of this compound research will heavily rely on these in silico methods. researchgate.net Beyond traditional molecular docking, more advanced computational models are being developed to predict the properties and activities of novel derivatives with greater accuracy.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of this compound derivatives with their biological activities. This can help in predicting the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Creating models that define the essential three-dimensional arrangement of functional groups required for biological activity. These models can then be used to screen virtual libraries for new lead compounds.

Machine Learning and Artificial Intelligence: Employing AI algorithms to analyze large datasets of chemical structures and biological activities to identify complex patterns and design novel compounds with desired properties.

ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.

The Catalytic Frontier: Exploring the Potential of Metal Complexes

The ability of this compound to form stable complexes with a variety of metal ions opens up a promising frontier in catalysis. escholarship.org These metal complexes can exhibit unique catalytic activities, driven by the electronic and geometric properties of both the metal center and the ligand.

Future research is expected to focus on:

Homogeneous and Heterogeneous Catalysis: Developing both soluble (homogeneous) and solid-supported (heterogeneous) catalysts for a wide range of organic transformations. Heterogeneous catalysts, such as MOFs, are particularly attractive due to their ease of separation and reusability.

Asymmetric Catalysis: Designing chiral metal complexes that can catalyze enantioselective reactions, which are crucial in the synthesis of pharmaceuticals.

Photocatalysis: Investigating the use of metal complexes of this compound as photocatalysts, which can harness light energy to drive chemical reactions. This is a rapidly growing area with applications in green chemistry and solar energy conversion.

Biomimetic Catalysis: Creating metal complexes that mimic the active sites of metalloenzymes to perform specific and efficient catalytic transformations under mild conditions.

A study on cobalt and nickel complexes of a derivative of this compound has already demonstrated their catalytic activity in the oxidation of 2,6-di-tert-butylphenol. This provides a glimpse into the catalytic potential that is yet to be fully explored.

| Catalyst | Metal Ion | Substrate | Product | Conversion (%) |

| Complex 1 | Cobalt(II) | 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-p-benzoquinone | 98 |

| Complex 2 | Nickel(II) | 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-p-benzoquinone | 95 |

This table shows the catalytic performance of metal complexes of a derivative of this compound in an oxidation reaction.

Q & A

Q. How can computational modeling guide MOF functionalization?

- Density Functional Theory (DFT) predicts ligand-metal binding energies and framework stability. For F-MOFs, fluorination at the benzoic acid moiety (e.g., 2-fluoro substitution) enhances hydrophobicity and CO₂/N₂ selectivity .

Methodological Notes

- Contradiction Analysis : Conflicting XRD vs. NMR data may arise from dynamic crystal packing vs. solution-phase equilibria. Cross-validate with IR spectroscopy (tetrazole νN-H ~2500 cm⁻¹) .

- Experimental Design : For drug analogs, prioritize regioselective synthesis to avoid pharmacologically inactive isomers. Use orthogonal protecting groups (e.g., tert-butyl esters) during stepwise functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.